molecular formula C8H7BrN2 B3346945 4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1257294-44-2

4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3346945
CAS No.: 1257294-44-2
M. Wt: 211.06 g/mol
InChI Key: YATLEQZDSCLWMR-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1257294-44-2) is a brominated heterocyclic compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol. It serves as a versatile and valuable synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. The rigid 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug discovery, used to design potent inhibitors that target critical biological processes. Research has demonstrated that derivatives built from this core can act as highly effective colchicine-binding site inhibitors (CBSIs), potently disrupting tubulin polymerization and microtubule dynamics . This mechanism leads to mitotic arrest and the induction of apoptosis in various human cancer cell lines. Furthermore, the bromine substituent at the 4-position makes this compound an excellent precursor for further functionalization via cross-coupling reactions, such as Suzuki reactions, to explore structure-activity relationships and optimize potency . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-7-6(2-3-10-7)8(9)11-5/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATLEQZDSCLWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266242
Record name 4-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
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Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257294-44-2
Record name 4-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257294-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 6 Methyl 1h Pyrrolo 3,2 C Pyridine and Analogues

Precursor Synthesis and Scaffold Assembly Strategies

Cyclization Reactions for Pyrrolo[3,2-c]pyridine Core Formation

A common approach to assembling the pyrrolo[3,2-c]pyridine scaffold involves the cyclization of a functionalized pyridine (B92270) precursor. One illustrative pathway begins with a substituted pyridine, such as 2-bromo-5-methylpyridine. This starting material can undergo a series of transformations to introduce the necessary functionalities for the subsequent pyrrole (B145914) ring closure.

For instance, a synthetic sequence may involve the oxidation of the pyridine nitrogen to form the corresponding N-oxide, followed by nitration to introduce a nitro group. This activated intermediate can then react with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) to build a vinylamino side chain. Reductive cyclization of this intermediate, often facilitated by reagents like iron powder in acetic acid, leads to the formation of the desired pyrrolo[3,2-c]pyridine core. This method provides a versatile entry to various substituted pyrrolo[3,2-c]pyridines.

Another powerful method for constructing fused pyrrole rings is the Bartoli indole (B1671886) synthesis. This reaction typically involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. While not explicitly detailed for this specific target, the Bartoli reaction and its modifications represent a viable strategy for the formation of the pyrrolo[3,2-c]pyridine system from a suitable nitropyridine precursor.

The table below summarizes key cyclization strategies for forming the pyrrolo[3,2-c]pyridine core.

Cyclization StrategyStarting Material ExampleKey ReagentsReference
Reductive Cyclization(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideIron powder, Acetic acid
Bartoli Indole SynthesisSubstituted NitropyridineVinyl Magnesium Bromide

Regioselective Introduction of the Methyl Group

The position of the methyl group on the pyridine ring is crucial for the final structure of the target compound. In many synthetic routes, the methyl group is incorporated into the initial pyridine starting material. For example, the synthesis of related pyrrolo[3,2-c]pyridine derivatives has been demonstrated starting from 2-bromo-5-methylpyridine. This "pre-functionalization" strategy ensures the correct placement of the methyl group at what will become the C-6 position of the final bicyclic system.

Alternative approaches could involve the direct methylation of a pre-formed pyrrolo[3,2-c]pyridine scaffold. However, controlling the regioselectivity of such a reaction can be challenging due to the presence of multiple potential reaction sites on the heterocyclic ring system. Therefore, incorporating the methyl group at an early stage via the starting pyridine precursor is often the more reliable and synthetically preferred method.

Bromination Approaches for the C-4 Position

With the 6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold in hand, the next critical step is the regioselective introduction of a bromine atom at the C-4 position. The electronic properties of the azaindole ring system influence the site of electrophilic attack, and careful selection of brominating agents and reaction conditions is necessary to achieve the desired outcome.

Electrophilic Bromination Reagents and Conditions

A variety of electrophilic brominating agents can be employed for the halogenation of azaindoles and related heterocyclic systems. The choice of reagent often depends on the reactivity of the substrate and the desired level of selectivity.

Commonly used brominating agents include:

N-Bromosuccinimide (NBS): A mild and versatile source of electrophilic bromine.

Copper(II) Bromide (CuBr2): Can be an effective reagent for the bromination of electron-rich heterocycles.

Tetrabutylammonium tribromide (TBATB): A mild brominating agent that can offer high regioselectivity.

Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes offer an environmentally benign alternative with often excellent control of selectivity.

The reaction conditions, such as solvent, temperature, and the presence of catalysts, play a significant role in the success of the bromination reaction. For instance, the bromination of azaindoles with copper(II) bromide is typically carried out in a solvent like acetonitrile (B52724) at room temperature.

Control of Regioselectivity in Bromination Reactions

The pyrrolo[3,2-c]pyridine ring system has multiple positions susceptible to electrophilic attack. The inherent electronic properties of the azaindole nucleus generally direct electrophilic substitution to the pyrrole ring. For many azaindole systems, the C-3 position is the most electron-rich and, therefore, the most reactive towards electrophiles.

However, achieving bromination specifically at the C-4 position of 6-methyl-1H-pyrrolo[3,2-c]pyridine requires careful consideration of the directing effects of the existing substituents and the reaction conditions. The presence of the methyl group at C-6 and the nitrogen atom in the pyridine ring can influence the electron density distribution within the molecule. In some cases, protecting groups on the pyrrole nitrogen may be necessary to direct the bromination to the desired position or to prevent unwanted side reactions. The choice of a specific brominating reagent can also influence the regiochemical outcome. For example, the use of milder reagents like TBATB has been shown to provide high regioselectivity in the bromination of related pyrrolo-fused heterocycles.

The following table provides examples of bromination reagents and their typical applications in the context of azaindole chemistry.

Brominating ReagentTypical ConditionsRegioselectivityReference
Copper(II) BromideAcetonitrile, Room TemperatureOften directs to C-3 in azaindoles
Tetrabutylammonium tribromideAcetonitrile, 80 °CCan provide high regioselectivity (e.g., C-3)
RebH Halogenase VariantAqueous buffer, Ambient TemperatureHigh regioselectivity (e.g., C-3)

Multi-step Synthetic Sequences for Target Compound Preparation

The synthesis of 4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine is a multi-step process that requires the careful orchestration of the methodologies described above. A plausible synthetic sequence would commence with a suitably substituted pyridine precursor, such as 2-chloro-5-methyl-4-nitropyridine.

A hypothetical synthetic route could be envisioned as follows:

Scaffold Formation: Reaction of the nitropyridine precursor with a reagent like N,N-dimethylformamide dimethyl acetal to introduce the vinylamino side chain, followed by reductive cyclization using iron in acetic acid to form the 6-methyl-1H-pyrrolo[3,2-c]pyridine core.

Protection (Optional): The pyrrole nitrogen may be protected with a suitable protecting group, such as a tosyl or SEM group, to modulate reactivity and prevent side reactions during bromination.

Regioselective Bromination: Treatment of the protected or unprotected 6-methyl-1H-pyrrolo[3,2-c]pyridine with a carefully selected brominating agent (e.g., NBS, TBATB, or another electrophilic bromine source) under optimized conditions to achieve selective bromination at the C-4 position.

Deprotection (if applicable): Removal of the protecting group from the pyrrole nitrogen to yield the final target compound, this compound.

Sequential Functionalization and Ring Closure Strategies

The construction of the pyrrolo[3,2-c]pyridine scaffold is often not a singular event but the result of a carefully orchestrated sequence of reactions. These strategies involve building the molecule piece by piece, introducing functional groups in a specific order before the final ring-closing step that forms the bicyclic system.

One prominent strategy begins with a substituted pyridine ring, which is then elaborated to form the fused pyrrole ring. For instance, the synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine core starts with commercially available 2-bromo-5-methylpyridine. nih.gov This starting material undergoes a sequence of functionalization steps:

N-Oxidation: The pyridine is first treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form 2-bromo-5-methylpyridine-1-oxide. nih.gov

Nitration: The N-oxide is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.gov

Side-Chain Elaboration: The methyl group at the 5-position is transformed into a vinyl group by reacting with N,N-dimethylformamide dimethyl acetal (DMF-DMA). nih.gov

Reductive Ring Closure: The final and key step is a reductive cyclization. The intermediate is treated with iron powder in acetic acid, which reduces the nitro group and facilitates the intramolecular cyclization to form the pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov

An alternative approach involves a ring rearrangement. In the synthesis of certain pyrrolo[3,2-c]pyridine derivatives, a 4-chloropyrrolo[2,3-b]pyridine can be fused with a suitable nitroaniline, which leads to a ring rearrangement to form a 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt. nih.gov This highlights how different isomeric starting materials can be cleverly manipulated to achieve the desired pyrrolo[3,2-c]pyridine framework. These sequential strategies allow for the precise placement of substituents on the heterocyclic core.

Protecting Group Strategies in Complex Syntheses

In the synthesis of complex molecules like pyrrolopyridine derivatives, protecting groups are essential tools to mask reactive functional groups and ensure that reactions occur at the desired position. The pyrrole N-H is often acidic and nucleophilic, which can interfere with subsequent cross-coupling or functionalization steps.

A commonly used protecting group for the pyrrole nitrogen is the trimethylsilylethoxymethyl (SEM) group. nih.gov This group is crucial for enabling transformations like the Buchwald-Hartwig amination at other positions of the molecule. nih.gov However, the removal of the SEM group can be challenging. The deprotection process, often involving trifluoroacetic acid (TFA) followed by a basic workup, releases formaldehyde, which can lead to unwanted side reactions, such as the formation of tricyclic eight-membered ring side products. nih.gov

Another protecting group mentioned in the context of pyrrolopyridine synthesis is the tosyl (p-toluenesulfonyl) group, which can be seen in compounds like 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. chemicalbook.comdoronscientific.com The selection of a protecting group is critical and must be compatible with subsequent reaction conditions while allowing for clean removal at a later stage. The Tempoc (2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl) group represents a newer protecting group for amines that complements traditional groups like Boc and Cbz, and it can be removed under mild reductive conditions. pitt.edu

One-Pot and Cascade Synthesis Approaches for Pyrrolo[3,2-c]pyridine Derivatives

To improve synthetic efficiency, reduce waste, and shorten reaction times, chemists often develop one-pot or cascade (also known as domino or tandem) reactions. These processes involve multiple bond-forming events occurring in a single reaction vessel without the isolation of intermediates.

While a specific one-pot synthesis for this compound is not detailed, such strategies are widely used for constructing related fused heterocyclic systems. For example, a one-pot synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]quinolines has been achieved through a palladium-catalyzed cascade that involves a Heck-coupling reaction, followed by an intramolecular Schiff base formation and double bond migration. researchgate.net

Other complex cascade reactions for building related structures include:

Ugi-Zhu/Aza Diels-Alder Cascade: A domino process involving an Ugi-Zhu reaction followed by an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration has been used to create pyrrolo[3,4-b]pyridin-5-ones. mdpi.com

Iodine-Promoted Annulation: A cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones, promoted by I2/DMSO, proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening to generate pyrrolo[2,3-d]pyrimidines. nih.gov

Three-Component Domino Reaction: Substituted chromenoimidazopyridines have been synthesized via a sequential three-component reaction that proceeds through a domino Knoevenagel condensation, cyclization, Michael addition, and oxidative cyclization sequence. beilstein-journals.org

These examples demonstrate the power of cascade reactions to rapidly assemble complex heterocyclic scaffolds from simpler starting materials, a strategy that is conceptually applicable to the synthesis of diverse pyrrolo[3,2-c]pyridine derivatives. mdpi.comnih.govbeilstein-journals.org

Catalytic Systems and Reaction Optimization in Synthesis

The synthesis of pyrrolopyridine derivatives heavily relies on transition-metal catalysis, particularly palladium-catalyzed reactions, to form key carbon-carbon and carbon-nitrogen bonds. Optimization of these catalytic systems, including the choice of catalyst, ligands, base, and solvent, is critical for achieving high yields and selectivity.

Palladium-Catalyzed Reactions in Pyrrolopyridine Synthesis

Palladium catalysis is a cornerstone in the functionalization of the pyrrolopyridine core. The Suzuki-Miyaura cross-coupling reaction is frequently used to introduce aryl or heteroaryl substituents. For example, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine can be coupled with various substituted phenylboronic acids using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst to generate a library of 6-aryl derivatives. nih.gov

Table 1: Suzuki Cross-Coupling of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Arylboronic Acids nih.gov
Arylboronic Acid SubstituentProductYield (%)
Phenyl10a63
m-tolyl10c94
4-ethoxyphenyl10k57
4-fluorophenyl10l85
4-chlorophenyl10m32
Naphthalen-2-yl10p52
Pyridin-3-yl10r55

Beyond the Suzuki reaction, other palladium-catalyzed transformations are also vital. The Buchwald-Hartwig amination is used to form C-N bonds, for instance, in the amination of chloro-substituted pyrrolopyridines. nih.govnih.gov The choice of palladium pre-catalyst and ligand (e.g., RuPhos, XPhos, BINAP) is crucial for the success of these reactions. nih.govnih.gov Furthermore, the catalytic system can dictate the reaction pathway; for example, using Pd(OAc)₂ can favor C-H activation, while Pd(PPh₃)₄ can promote a Heck reaction on the same substrate, demonstrating chemoselectivity based on catalyst choice. thieme-connect.de

Base-Mediated Transformations and Solvent Effects

The outcome of catalytic and other synthetic transformations is highly dependent on the reaction conditions, particularly the base and solvent used. In palladium-catalyzed cross-coupling reactions, the base plays a key role in the catalytic cycle, often by facilitating the transmetalation step.

In the Suzuki couplings of pyrrolopyridines, an inorganic base such as potassium carbonate (K₂CO₃) is commonly used in a mixed solvent system like 1,4-dioxane (B91453) and water. nih.gov The choice of base can significantly impact yield and reaction success. For example, in a Buchwald-Hartwig amination on a related azaindole, one base was found to give superior results while sodium tert-butoxide led to incomplete conversion. nih.gov

Reaction optimization often involves screening different bases, solvents, and temperatures. An optimization study for a domino C–N cross-coupling/hydroamination reaction to form pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones tested various conditions. beilstein-journals.org

Table 2: Optimization of a Domino C–N Coupling/Hydroamination Reaction beilstein-journals.org
CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂XPhosK₃PO₄DMA10072
Pd(OAc)₂XPhosCs₂CO₃DMA10065
Pd(OAc)₂XPhosK₂CO₃DMA10055
Pd(OAc)₂XPhosK₃PO₄Toluene11043
Pd₂(dba)₃XPhosK₃PO₄DMA10068

As shown in the table, potassium phosphate (B84403) (K₃PO₄) proved to be the most effective base, and dimethylacetamide (DMA) was the optimal solvent for this particular transformation. beilstein-journals.org Such systematic optimization is essential for developing robust and high-yielding synthetic routes.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Products

The isolation and purification of intermediates and final products are critical steps in any synthetic sequence to ensure the high purity of the target compounds. A variety of standard and advanced techniques are employed in the synthesis of pyrrolopyridine derivatives.

Standard purification protocols typically involve an aqueous workup followed by chromatographic separation. This process includes:

Extraction: The reaction mixture is partitioned between an organic solvent (like ethyl acetate) and water to separate the desired product from water-soluble impurities. nih.govnih.gov

Washing and Drying: The organic layer is often washed with brine to remove residual water, and then dried over an anhydrous agent such as sodium sulfate (B86663) (Na₂SO₄). nih.gov

Chromatography: The most common method for purification is silica (B1680970) gel column chromatography (including flash chromatography). nih.govnih.gov The choice of eluent (solvent system) is crucial for achieving good separation. Examples of solvent systems used for pyrrolopyridine derivatives include mixtures of methanol/dichloromethane and ethyl acetate (B1210297)/n-pentane. nih.gov

In some cases, purification can be achieved without chromatography. If the product is a solid, it can sometimes be isolated by precipitation from the reaction mixture, followed by filtration and washing with appropriate solvents to remove impurities. nih.govnih.gov Recrystallization is another powerful technique for purifying solid compounds to a high degree. wikipedia.org

More advanced techniques are also being integrated into modern synthesis, particularly in process development and flow chemistry. nih.gov These can include in-line purification methods like scavenger columns, which use resins to selectively remove excess reagents or byproducts, allowing for a continuous workflow without the need for traditional batch purification. nih.gov The goal of some modern synthetic routes is to avoid chromatographic purification altogether, which is advantageous for large-scale synthesis. pitt.edu

Chemical Reactivity and Derivatization of 4 Bromo 6 Methyl 1h Pyrrolo 3,2 C Pyridine

Cross-Coupling Reactions at the Bromine Atom (C-4 Position)

The bromine atom at the C-4 position of the pyridine (B92270) ring is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction has been successfully applied to various bromo-substituted heterocyclic compounds to introduce aryl, heteroaryl, alkyl, and alkenyl groups. nih.govrsc.org

In a typical procedure, 4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine would be reacted with a boronic acid or boronic ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. mdpi.com Electron-rich boronic acids have been noted to produce good yields in similar coupling reactions. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane (B91453)70-80Good
2XPhosPdG2 (5) / XPhos (10)K₂CO₃ (3 equiv.)Dioxane110-

Data is generalized from similar reactions and may not represent specific outcomes for this compound.

The Heck reaction facilitates the formation of a new carbon-carbon bond between an aryl or vinyl halide and an alkene in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of various substituted vinyl groups at the C-4 position of the pyrrolopyridine core.

The Sonogashira coupling, on the other hand, involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov This reaction is instrumental in synthesizing alkynyl-substituted aromatic and heteroaromatic compounds. For instance, a typical Sonogashira coupling of a bromo-substituted heterocycle involves reacting it with a terminal alkyne in the presence of a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and a base, typically an amine like triethylamine, in a solvent like toluene. nih.govbeilstein-journals.org These reactions are often carried out under phosphine-free conditions to achieve better yields. researchgate.net

Table 2: Typical Conditions for Heck and Sonogashira Coupling Reactions

ReactionCatalystCo-catalystBaseSolvent
HeckPalladium Complex-Amine BaseOrganic Solvent
SonogashiraPdCl₂(PPh₃)₂CuIEt₃NToluene

These are generalized conditions and would require optimization for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamines. wikipedia.org The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope of this transformation, allowing for the coupling of a wide range of amines with aryl halides under mild conditions. wikipedia.org

For this compound, this reaction would involve coupling with a primary or secondary amine in the presence of a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, XPhos, RuPhos), and a base (e.g., NaOtBu). chemspider.comnih.gov The choice of ligand is critical, and ligands like tBuBrettPhos have been shown to be effective for the amination of unprotected bromo-heterocycles. nih.gov

Table 3: Key Components in Buchwald-Hartwig Amination

ComponentExamplesRole
Palladium Precatalyst[Pd₂(dba)₃], [Pd(allyl)Cl]₂Source of active Pd(0) catalyst
Phosphine Ligand(±)-BINAP, XPhos, RuPhos, tBuBrettPhosStabilizes the palladium center and facilitates the catalytic cycle
BaseNaOtBu, LHMDSPromotes the formation of the palladium-amido complex
AminePrimary or secondary aminesNucleophile for C-N bond formation

Nucleophilic Substitution Reactions at the Pyridine Ring

While palladium-catalyzed reactions are predominant for aryl halides, direct nucleophilic aromatic substitution (SɴAr) can also occur, particularly if the ring is activated by electron-withdrawing groups. In the case of this compound, the pyridine nitrogen itself provides some activation. However, SɴAr reactions on simple bromo-pyridines often require harsh conditions. The regioselectivity of such reactions on related systems, like 2,4-dichloroquinazolines, consistently favors substitution at the 4-position. nih.gov

Functionalization of the Pyrrole (B145914) Nitrogen (N-1 Position)

The nitrogen atom of the pyrrole ring is nucleophilic and can be functionalized through various reactions. Alkylation, acylation, and sulfonylation are common transformations. For instance, protection of the N-H group is often a necessary step in multi-step syntheses to prevent side reactions. Common protecting groups include tosyl (Ts) and (trimethylsilyl)ethoxymethyl (SEM). The introduction of a tosyl group, for example, can be achieved by reacting the parent compound with tosyl chloride in the presence of a base.

Reactions Involving the Methyl Group (C-6 Position)

The methyl group at the C-6 position of the pyridine ring can also be a site for chemical modification. While typically less reactive than the C-4 bromine, it can undergo reactions such as oxidation to a carboxylic acid or halogenation under radical conditions. However, such transformations would require specific and potentially harsh reaction conditions that might not be compatible with the rest of the molecule without appropriate protection strategies.

Exploration of Other Reactive Sites for Further Functionalization

Beyond the well-established reactivity at the C4-bromo position, the this compound scaffold possesses other sites amenable to chemical modification, offering avenues for extensive derivatization and the synthesis of diverse compound libraries. These reactive centers primarily include the pyrrole nitrogen (N1) and the methyl group at the C6 position. Exploration of these sites allows for the introduction of a wide array of substituents, significantly altering the molecule's steric and electronic properties.

The pyrrole nitrogen of the 1H-pyrrolo[3,2-c]pyridine system can readily undergo N-alkylation and N-arylation reactions. These transformations are crucial for introducing various side chains and aryl groups, which can modulate the biological activity and physicochemical properties of the parent molecule.

For instance, N-arylation has been successfully demonstrated on the related 6-bromo-1H-pyrrolo[3,2-c]pyridine core. In a notable example, the coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid was achieved using a copper(II) acetate (B1210297) catalyst in the presence of pyridine and potassium carbonate. nih.gov This reaction proceeded under microwave irradiation at 85 °C in 1,4-dioxane, affording the N-arylated product, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, in good yield. nih.gov This method highlights a viable strategy for introducing aryl substituents at the N1 position of this compound.

Similarly, N-alkylation presents a straightforward approach to introduce alkyl groups at the pyrrole nitrogen. While specific examples for the 4-bromo-6-methyl isomer are not extensively documented, studies on related pyrrolopyridine systems, such as 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have shown successful N-alkylation. In these cases, the potassium salts of the pyrrolopyridine were condensed with alkyl halides like 1,4-dibromobutane (B41627) in dimethylformamide (DMF) at room temperature to yield the corresponding N-alkylated derivatives. researchgate.net This suggests that deprotonation of the pyrrole nitrogen of this compound with a suitable base, followed by treatment with an alkyl halide, would likely result in the desired 1-alkyl-4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine.

The 6-methyl group represents another key site for functionalization. The methyl group on azaindole systems can be activated for various chemical transformations. For example, in the synthesis of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines), the methyl group of 3-amino-4-methylpyridines can be activated under mildly acidic conditions with reagents like trifluoroacetic anhydride (B1165640) (TFAA), leading to cyclization and formation of the pyrrole ring. rsc.org This indicates the potential for the 6-methyl group in this compound to participate in condensation and cyclization reactions.

Furthermore, the methyl group of 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) has been shown to undergo a Mannich reaction to form 7-aza-gramine, which can then be methylated to create a trimethylammonium leaving group for subsequent nucleophilic substitution. nih.gov This type of reactivity suggests that the 6-methyl group on the this compound scaffold could potentially be converted into a more reactive functional group, such as a halomethyl or hydroxymethyl group, to enable further derivatization.

The following table summarizes the potential functionalization reactions at these alternative reactive sites based on studies of related compounds.

Reactive SiteReaction TypeReactants/ReagentsPotential ProductReference CompoundCitation
Pyrrole Nitrogen (N1)N-ArylationArylboronic acid, Cu(OAc)₂, Base (e.g., K₂CO₃), Pyridine1-Aryl-4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine6-bromo-1H-pyrrolo[3,2-c]pyridine nih.gov
Pyrrole Nitrogen (N1)N-AlkylationBase (e.g., NaH, K₂CO₃), Alkyl halide (e.g., R-Br, R-I)1-Alkyl-4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione researchgate.net
6-Methyl GroupActivation/CyclizationElectrophilic anhydride (e.g., TFAA)Fused ring systems3-amino-4-methylpyridine rsc.org
6-Methyl GroupMannich ReactionFormaldehyde, Secondary amine6-(Aminomethyl) derivative7-azaindole nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton NMR (¹H NMR) spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine, one would expect to observe distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, the methyl group protons, and the N-H proton of the pyrrole ring. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would reveal the connectivity between adjacent protons.

Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals corresponding to the protons on the pyridine and pyrrole rings. Their chemical shifts would be influenced by the bromo and methyl substituents and the fused ring system.

Methyl Protons: A singlet corresponding to the three protons of the methyl group.

NH Proton: A signal for the proton attached to the nitrogen of the pyrrole ring, which may be broadened.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: Signals for the carbon atoms of the fused pyrrolo[3,2-c]pyridine ring system. The carbon atom attached to the bromine would show a characteristic chemical shift.

Methyl Carbon: A signal for the carbon atom of the methyl group.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): Would establish the connectivity between protons that are coupled to each other, helping to trace the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule and confirming the substitution pattern on the aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Expected IR Absorption Bands:

N-H Stretch: A characteristic stretching vibration for the N-H bond in the pyrrole ring.

C-H Stretch: Absorption bands for the stretching vibrations of the C-H bonds of the aromatic rings and the methyl group.

C=C and C=N Stretch: Vibrations associated with the aromatic rings.

C-Br Stretch: A stretching vibration corresponding to the carbon-bromine bond, typically observed in the fingerprint region.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of the compound. For this compound (C₈H₇BrN₂), HRMS would confirm the elemental composition. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+ and M+2 isotopic cluster in the mass spectrum, which is a clear indicator of the presence of a single bromine atom.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific DFT studies on 4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine are available. Such studies would be valuable for understanding its electronic properties and predicting its reactivity.

Analysis of Charge Distribution and Electrophilic/Nucleophilic Sites

Information regarding the charge distribution, molecular electrostatic potential (MEP), and identification of electrophilic and nucleophilic sites for this compound is not present in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for this compound have not been reported. This analysis would be crucial for predicting the molecule's chemical reactivity and kinetic stability.

Molecular Modeling and Conformational Analysis

There are no published studies on the molecular modeling or conformational analysis of this compound. This research would help in understanding its three-dimensional structure and preferred spatial arrangements.

Computational Elucidation of Reaction Mechanisms

Computational investigations into the mechanisms of reactions involving this compound have not been found. These studies would provide insight into transition states and reaction pathways.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No QSRR studies for derivatives of the this compound scaffold have been identified. Such research would be instrumental in correlating structural features with chemical reactivity.

Applications of 4 Bromo 6 Methyl 1h Pyrrolo 3,2 C Pyridine in Advanced Organic Synthesis

Utility as a Core Building Block for Complex Heterocyclic Architectures

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry. The presence of a bromine atom at the 4-position of 4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine provides a reactive handle for a variety of cross-coupling reactions, enabling the elaboration of the core structure into more complex heterocyclic systems.

While direct literature on the 4-bromo-6-methyl derivative is limited, the synthetic utility of the closely related compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been well-documented and serves as an excellent proxy. For instance, this bromo-substituted pyrrolopyridine has been instrumental in the synthesis of novel anticancer agents. nih.gov The bromine atom readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl and heteroaryl substituents.

In a notable example, 6-bromo-1H-pyrrolo[3,2-c]pyridine was first N-arylated with 3,4,5-trimethoxyphenylboronic acid and subsequently subjected to a Suzuki cross-coupling with a variety of arylboronic acids. nih.gov This strategy facilitated the creation of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, demonstrating the robustness of the bromo-pyrrolopyridine core as a foundational element for building intricate, poly-substituted heterocyclic compounds. nih.gov The reactivity of the C-Br bond is crucial for this synthetic strategy, highlighting the importance of the bromo-substitution for medicinal chemists.

Table 1: Examples of Suzuki Cross-Coupling Reactions with a Bromo-Pyrrolo[3,2-c]pyridine Scaffold nih.gov

Reactant 1 (Bromo-Pyrrolopyridine Derivative)Reactant 2 (Arylboronic Acid)Product
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine4-fluorophenylboronic acid6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine4-chlorophenylboronic acid6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine4-methoxyphenylboronic acid6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinepyridin-4-ylboronic acid6-(pyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

Precursor in the Synthesis of Diverse Compound Libraries

The ability to readily functionalize this compound makes it an ideal precursor for the synthesis of diverse compound libraries, which are essential tools in drug discovery for screening against a wide range of biological targets. The strategic placement of the bromine atom allows for the systematic introduction of a multitude of chemical moieties, leading to a large number of structurally related compounds.

Drawing from the successful application of the 6-bromo analogue, a library of novel 1H-pyrrolo[3,2-c]pyridine derivatives was synthesized and evaluated for their potential as colchicine-binding site inhibitors with anticancer activities. nih.gov The synthesis of this library was achieved through a systematic series of reactions starting from a commercially available substituted pyridine (B92270), leading to the key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. This intermediate was then diversified using various arylboronic acids in Suzuki cross-coupling reactions to generate the final library of compounds. nih.gov This approach underscores the value of bromo-substituted pyrrolopyridines as a versatile starting point for combinatorial chemistry and the generation of focused compound libraries.

Role in Scaffold Diversification and Lead Optimization Studies

In medicinal chemistry, scaffold diversification and lead optimization are critical processes for improving the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. This compound serves as an excellent scaffold for such studies. The pyrrolopyridine core can be considered a privileged structure, and the bromine atom provides a convenient point for modification.

The development of a new series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent antitumor agents illustrates this principle. nih.gov By starting with the 6-bromo-pyrrolopyridine scaffold, researchers were able to systematically explore the structure-activity relationship (SAR) by introducing different aryl groups. This led to the identification of compounds with significant in vitro antiproliferative activity against several human cancer cell lines, including HeLa, SGC-7901, and MCF-7. nih.gov The most potent compounds from this series exhibited IC50 values in the nanomolar range. nih.gov This demonstrates how the bromo-substituted pyrrolopyridine scaffold can be effectively utilized in lead optimization campaigns to fine-tune the biological activity of a compound series.

Table 2: Anticancer Activity of Selected 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines nih.gov

CompoundB-Ring SubstituentHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10l4-fluorophenyl0.350.510.42
10m4-chlorophenyl0.290.330.38
10sPyridin-4-yl0.180.230.25
10tIndolyl0.120.210.15

Integration into Multi-Component Reaction Sequences

The presence of the reactive C-Br bond, along with the N-H group of the pyrrole (B145914) ring, could potentially be exploited in MCRs that involve cross-coupling or condensation steps. For instance, a sequence involving an initial palladium-catalyzed reaction at the 4-position, followed by a reaction at the pyrrole nitrogen, could be envisioned within a multi-component framework. The development of novel MCRs incorporating bromo-heterocycles like this compound would open up new avenues for the rapid synthesis of complex and diverse molecular scaffolds.

Future Research Directions and Synthetic Challenges

Development of Sustainable and Greener Synthetic Routes

The development of environmentally benign synthetic methodologies is a crucial aspect of modern chemistry. For the synthesis of 4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives, a shift towards greener alternatives is a key area for future research.

Current synthetic approaches for related pyrrolopyridine structures often rely on traditional multi-step reactions that may involve harsh conditions and the use of hazardous reagents and solvents. africanjournalofbiomedicalresearch.com Future efforts should focus on the implementation of green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.com

One promising avenue is the use of green solvents like water, polyethylene (B3416737) glycol (PEG), and other bio-based solvents. mdpi.commdpi.com These solvents are less toxic and have a lower environmental impact compared to conventional organic solvents. mdpi.commdpi.com Additionally, catalyst-free reactions or the use of recyclable catalysts, such as β-cyclodextrin in aqueous media, could significantly improve the sustainability of the synthesis. frontiersin.orgresearchgate.net Microwave-assisted organic synthesis is another technique that can lead to shorter reaction times, higher yields, and reduced energy consumption. africanjournalofbiomedicalresearch.comfrontiersin.org

Green Chemistry ApproachPotential Application in Pyrrolo[3,2-c]pyridine SynthesisBenefits
Use of Green Solvents Employing water, PEG, or bio-based solvents as the reaction medium. mdpi.commdpi.comReduced toxicity and environmental impact.
Recyclable Catalysts Utilizing solid-supported catalysts or biocatalysts that can be easily recovered and reused. frontiersin.orgMinimized waste and catalyst cost.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reaction rates. africanjournalofbiomedicalresearch.comfrontiersin.orgShorter reaction times, higher yields, and energy efficiency.
Multi-component Reactions Designing one-pot reactions where multiple starting materials react to form the desired product.Increased atom economy and reduced purification steps.

Exploration of Novel Catalytic Transformations for Functionalization

The functionalization of the this compound core is essential for creating a diverse library of compounds for biological screening. The presence of a bromine atom at the 4-position and a methyl group at the 6-position, along with the pyrrole (B145914) and pyridine (B92270) rings, offers multiple sites for modification.

Novel catalytic transformations can provide efficient and selective methods for introducing new functional groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. researchgate.net Furthermore, advancements in C-H activation offer the potential for direct functionalization of the pyridine and pyrrole rings, which is a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. rsc.orgeurekaselect.com

Synergistic catalysis, combining two or more catalysts to achieve a transformation that is not possible with a single catalyst, is another emerging area. For instance, a combination of copper and zinc catalysis has been used for the synthesis of related fused 1H-pyrrolo[3,2-c]pyridines. rsc.org Exploring such synergistic catalytic systems for the functionalization of this compound could lead to novel and efficient synthetic routes.

Catalytic TransformationTarget Site on this compoundPotential Functional Groups to Introduce
Palladium-catalyzed Cross-Coupling C4-BrAryl, heteroaryl, alkyl, alkynyl groups. researchgate.net
C-H Activation/Functionalization C2, C3, C7 of the pyrrolo[3,2-c]pyridine coreAryl, alkyl, and other functional groups. rsc.orgeurekaselect.com
Synergistic Catalysis Multiple sitesDiverse and complex functionalities. rsc.org

Strategies for Enantioselective Synthesis of Chiral Derivatives (if applicable to a modified compound)

While this compound itself is achiral, its derivatives can possess chirality, which is often a critical factor for biological activity. Therefore, the development of strategies for the enantioselective synthesis of chiral derivatives is a significant future research direction. This would typically involve modification of the parent compound to introduce a prochiral center.

For instance, if a substituent introduced on the pyrrolo[3,2-c]pyridine core contains a double bond, asymmetric hydrogenation using a chiral catalyst could be employed to create a stereocenter with high enantioselectivity. rsc.org Another approach could involve the use of chiral auxiliaries to control the stereochemistry of a reaction, followed by the removal of the auxiliary.

The development of highly enantioselective catalytic transformations for the synthesis of chiral pyridines and related heterocycles is an active area of research. nih.gov These methods often utilize chiral ligands in combination with transition metals to achieve high levels of stereocontrol. nih.gov Applying these principles to appropriately modified derivatives of this compound could provide access to a range of enantiomerically pure compounds.

Advanced Methodologies for Late-Stage Functionalization

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This is a powerful strategy in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate. For a molecule like this compound, which can serve as a core scaffold, LSF methodologies are highly valuable.

Visible-light photocatalysis has emerged as a powerful tool for LSF, enabling a variety of transformations under mild conditions. nih.govacs.org This technique can be used to generate radical intermediates that can then participate in a range of bond-forming reactions, including C-H functionalization. nih.govacs.org Organophotoredox catalysis, which utilizes organic dyes as photocatalysts, offers a more sustainable and cost-effective alternative to transition metal-based photocatalysts.

Continuous-flow photochemistry is another advanced methodology that can be advantageous for LSF, particularly for reactions involving gaseous reagents. nih.gov This technique allows for precise control over reaction parameters and can improve reaction efficiency and safety. nih.gov The application of these advanced methodologies to this compound and its derivatives could significantly accelerate the discovery of new bioactive compounds.

Advanced MethodologyPotential ApplicationAdvantages
Visible-Light Photocatalysis C-H functionalization, cross-coupling reactions. nih.govacs.orgMild reaction conditions, high functional group tolerance.
Organophotoredox Catalysis Late-stage C-C and C-X bond formation. Lower cost, less toxicity compared to metal catalysts.
Continuous-Flow Photochemistry Reactions with gaseous reagents, improved scalability. nih.govEnhanced safety, efficiency, and control.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine, and what factors influence reaction yields?

The synthesis often involves Suzuki-Miyaura cross-coupling reactions, where brominated pyrrolopyridine intermediates react with boronic acids under palladium catalysis. For example, 5-bromo-pyrrolo[2,3-b]pyridine derivatives have been coupled with arylboronic acids using Pd(PPh₃)₄ in dioxane/water mixtures at 105°C, achieving yields up to 94% . Key factors affecting yields include:

  • Catalyst choice : Pd(PPh₃)₄ vs. other ligands (e.g., Buchwald-Hartwig catalysts).
  • Solvent systems : Polar aprotic solvents (e.g., dioxane) enhance reactivity.
  • Purification methods : Silica gel chromatography with dichloromethane/ethyl acetate gradients .

Q. How is the structural characterization of this compound typically performed in academic research?

Structural elucidation relies on:

  • ¹H/¹³C NMR : Distinct chemical shifts for pyrrolopyridine protons (e.g., δ 8.93 ppm for aromatic protons) and methyl/bromo substituents .
  • X-ray crystallography : Used to confirm regiochemistry and intermolecular interactions, such as π-π stacking (3.44–3.83 Å distances) in related furopyridine complexes .
  • Mass spectrometry : High-resolution MS validates molecular weight and purity .

Advanced Research Questions

Q. What strategies can be employed to optimize low-yielding Suzuki cross-coupling reactions involving brominated pyrrolopyridine derivatives?

Low yields (e.g., 20.2% for 4-phenylfuro[3,2-c]pyridine ) may arise from steric hindrance or electron-deficient boronic acids. Optimization strategies include:

  • Pre-activation of boronic acids : Use of pinacol esters or trifluoroborate salts.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Alternative catalysts : Pd(OAc)₂ with SPhos ligands for challenging substrates .

Q. How do structural modifications at the 4-bromo and 6-methyl positions influence the biological activity of pyrrolo[3,2-c]pyridine derivatives?

  • 4-Bromo substitution : Enhances electrophilicity for nucleophilic aromatic substitution (e.g., coupling with amines or thiols). Replacing bromine with aryl groups (via Suzuki coupling) improves CNS receptor binding (e.g., antipsychotic activity in thieno[3,2-c]pyridines) .
  • 6-Methyl group : Increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted analogs .
  • Activity correlations : Derivatives with 4-aryl substitutions show potent anticancer activity (IC₅₀ < 1 µM against HeLa cells) via tubulin inhibition .

Q. What computational approaches are utilized to predict the binding affinity of this compound derivatives towards therapeutic targets?

  • Molecular docking : AutoDock Vina screens interactions with targets like sterol 14α-demethylase (CYP51), identifying key hydrogen bonds with heme cofactors .
  • Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-CYP51 complexes over 100 ns trajectories, highlighting residues critical for binding .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

Q. How can researchers resolve contradictions in biological activity data across different studies involving pyrrolo[3,2-c]pyridine analogs?

Discrepancies (e.g., variable IC₅₀ values in cytotoxicity assays) may stem from:

  • Assay conditions : Differences in cell lines (HeLa vs. MCF-7) or incubation times .
  • Compound purity : HPLC validation (>95% purity) to exclude impurities affecting activity .
  • Pharmacokinetic factors : Metabolic stability (e.g., cytochrome P450-mediated oxidation) can alter in vivo efficacy .

Methodological Guidance

  • Synthetic protocols : Prioritize Pd-catalyzed cross-coupling for regioselectivity .
  • Biological evaluation : Use standardized assays (e.g., broth microdilution for antimicrobial testing , MTT for cytotoxicity ).
  • Data analysis : Apply multivariate statistical tools (e.g., PCA) to disentangle substituent effects in SAR studies .

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4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
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4-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.